molecular formula C4H6Cl2N4 B1610189 3-chloro-6-hydrazinylPyridazine hydrochloride CAS No. 856847-88-6

3-chloro-6-hydrazinylPyridazine hydrochloride

Cat. No.: B1610189
CAS No.: 856847-88-6
M. Wt: 181.02 g/mol
InChI Key: RZIMMNBPODEAIL-UHFFFAOYSA-N
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Description

3-chloro-6-hydrazinylPyridazine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-6-hydrazinylPyridazine hydrochloride can be synthesized from 3,6-dichloropyridazine. The synthesis involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-hydrazinylPyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 3 can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.

    Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Carbonyl Compounds: Such as aldehydes or ketones for condensation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions.

    Hydrazones: Formed through condensation with carbonyl compounds.

Scientific Research Applications

3-chloro-6-hydrazinylPyridazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-6-hydrazinylPyridazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: The precursor for the synthesis of 3-chloro-6-hydrazinylPyridazine hydrochloride.

    3-chloro-6-hydrazinopyridazine: The base compound without the hydrochloride salt.

    6-chloropyridazin-3-yl hydrazine: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydrazinyl group on the pyridazine ring.

Properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIMMNBPODEAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474501
Record name AGN-PC-00HMCX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856847-88-6
Record name AGN-PC-00HMCX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 2
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 3
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 4
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 5
3-chloro-6-hydrazinylPyridazine hydrochloride

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